molecular formula C12H14N2O2 B7600194 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione

1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B7600194
M. Wt: 218.25 g/mol
InChI Key: VRTOBEAFEYMXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. For this specific compound, 3,4-dimethylbenzaldehyde, ethyl acetoacetate, and urea are used as starting materials. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid at reflux temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine and chlorinating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities.

Scientific Research Applications

1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents for treating diseases like cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione
  • 1-(3,4-Dichlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione
  • 1-(3,4-Difluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of two methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for drug development.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-11(15)13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTOBEAFEYMXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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